molecular formula C14H10F4O2 B1374779 2-(Benzyloxy)-1-fluoro-4-(trifluoromethoxy)benzene CAS No. 1375069-09-2

2-(Benzyloxy)-1-fluoro-4-(trifluoromethoxy)benzene

Cat. No.: B1374779
CAS No.: 1375069-09-2
M. Wt: 286.22 g/mol
InChI Key: HNFAVZQMMDFYAA-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-fluoro-4-(trifluoromethoxy)benzene is a specialized fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. Its molecular structure, incorporating both benzyloxy and trifluoromethoxy substituents, makes it a valuable fluorinated building block for the synthesis of more complex molecules . The benzyloxy pharmacophore is a recognized structural feature in the development of potent and selective inhibitors, such as Monoamine Oxidase B (MAO-B) inhibitors relevant to Parkinson's disease research . Furthermore, the presence of the fluorine atom and the trifluoromethoxy group can enhance a compound's metabolic stability, lipophilicity, and binding affinity, which are critical parameters in optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds . This reagent is well-suited for various synthetic transformations, including nucleophilic aromatic substitution and catalytic cross-coupling reactions, to create novel chemical entities for biological screening . It is strictly intended for research and development purposes in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-fluoro-2-phenylmethoxy-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4O2/c15-12-7-6-11(20-14(16,17)18)8-13(12)19-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFAVZQMMDFYAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)OC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60742994
Record name 2-(Benzyloxy)-1-fluoro-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375069-09-2
Record name 2-(Benzyloxy)-1-fluoro-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-fluoro-4-(trifluoromethoxy)benzene typically involves the introduction of the benzyloxy, fluoro, and trifluoromethoxy groups onto a benzene ring. One common method involves the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group. The reaction conditions often include the use of anhydrous hydrogen fluoride at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of specialized equipment to handle the reagents and reaction conditions safely and efficiently. The crude product is often purified through distillation or other separation techniques to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1-fluoro-4-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can introduce nitro groups onto the benzene ring, while oxidation of the benzyloxy group can yield benzoic acid derivatives .

Scientific Research Applications

Chemistry

In synthetic chemistry, 2-(Benzyloxy)-1-fluoro-4-(trifluoromethoxy)benzene serves as a versatile building block for synthesizing complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, leading to the formation of novel compounds with potential applications in pharmaceuticals and agrochemicals.

Biological Applications

Research indicates significant biological activities associated with this compound:

Antimicrobial Activity

Preliminary studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest its potential as a lead compound for antibiotic development.

Anticancer Potential

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of cell death pathways, making it a candidate for further exploration in cancer therapeutics.

Enzyme Inhibition

Research indicates that derivatives of this compound can inhibit specific enzymes linked to cancer progression. This property is crucial for developing targeted therapies aimed at halting tumor growth.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against Staphylococcus aureus
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits specific enzymes related to cancer

Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated MIC values comparable to established antibiotics, supporting its potential as a lead compound for antibiotic development.

Cancer Research

In another study focusing on cancer therapeutics, derivatives of this compound were synthesized and tested for their ability to inhibit tumor growth in vitro. The results showed promising activity, with several derivatives exhibiting lower IC50 values than traditional chemotherapeutic agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(Benzyloxy)-1-fluoro-4-(trifluoromethoxy)benzene with structurally analogous aromatic compounds, focusing on substituent effects, synthesis, and applications.

Structural Analogues and Substituent Effects

Compound Name Position 1 Position 2 Position 4 Molecular Formula CAS Number Key Differences/Properties
Target Compound Fluoro Benzyloxy Trifluoromethoxy C₁₄H₁₀F₄O₂* N/A Combines bulky benzyloxy and polar trifluoromethoxy groups.
2-(Benzyloxy)-4-bromo-1-(trifluoromethyl)benzene Trifluoromethyl Benzyloxy Bromo C₁₄H₁₀BrF₃O 1314987-55-7 Trifluoromethyl (electron-withdrawing) at position 1 and bromo (reactive site) at position 4.
2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene Fluoro Chloromethyl Trifluoromethyl C₈H₅ClF₄ 883543-26-8 Chloromethyl (reactive for further derivatization) and trifluoromethyl (highly electronegative).
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene Trifluoromethoxy Fluoro Bromo C₇H₃BrF₄O 105529-58-6 Smaller aromatic core; bromo at position 4 facilitates cross-coupling reactions.
4-Bromo-2-chloro-1-(trifluoromethoxy)benzene Trifluoromethoxy Chloro Bromo C₇H₃BrClF₃O 158579-80-7 Dual halogen substituents (Br and Cl) enhance reactivity in substitution reactions.
1-(Benzyloxy)-2,4-Difluorobenzene Benzyloxy Fluoro Fluoro C₁₃H₁₀F₂O N/A Benzyloxy at position 1 and dual fluoros at positions 2/4 simplify electronic effects.

*Assumed molecular formula based on substituent analysis.

Key Observations:

  • Electron Effects : The trifluoromethoxy group in the target compound is more polar than trifluoromethyl (in and ), enhancing solubility in polar solvents.
  • Reactivity: Bromo or chloro substituents (e.g., ) serve as handles for Suzuki or Ullmann coupling, whereas the target compound’s benzyloxy group may require deprotection (e.g., hydrogenolysis) for further functionalization.

Physical and Chemical Properties

  • Refractive Index : Analogues like 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene exhibit a refractive index of 1.442 , suggesting moderate light-bending properties, which may correlate with purity.
  • Thermal Stability : Trifluoromethoxy groups generally enhance thermal stability compared to methoxy groups due to stronger C-F bonds .
  • Solubility : The benzyloxy group increases lipophilicity, making the target compound more soluble in organic solvents than analogues with smaller substituents (e.g., ).

Biological Activity

2-(Benzyloxy)-1-fluoro-4-(trifluoromethoxy)benzene is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This compound's unique structure, featuring both fluorine and trifluoromethoxy groups, suggests possible interactions with various biological targets, making it a candidate for further pharmacological investigations.

Chemical Structure

The molecular formula of this compound is C14H12F4O2. Its structure can be visualized as follows:

C14H12F4O2\text{C}_{14}\text{H}_{12}\text{F}_{4}\text{O}_{2}

In Vitro Studies

Preliminary in vitro studies on related fluorinated compounds have indicated potential anti-inflammatory and anticancer properties. For instance, compounds that share structural features with this compound have shown:

  • Cell Viability Effects : In various cancer cell lines, fluorinated compounds have demonstrated the ability to reduce cell viability significantly at micromolar concentrations.
  • Anti-inflammatory Effects : Compounds inhibiting pro-inflammatory cytokines in macrophage cultures suggest that this compound may exhibit similar properties.

Case Studies

While specific case studies directly involving this compound are scarce, the following examples illustrate the potential biological relevance of its analogs:

  • Study on Fluorinated Aromatic Compounds : A study indicated that certain fluorinated aromatic compounds could effectively inhibit tumor growth in xenograft models by modulating apoptosis-related pathways .
  • Research on Sphingosine Analogues : Research has shown that S1P receptor modulators can significantly impact autoimmune diseases and inflammatory conditions, suggesting therapeutic avenues for structurally related compounds .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) will influence its efficacy and safety profile.

ADME Properties

  • Absorption : The presence of fluorine atoms may enhance lipophilicity, potentially improving membrane permeability.
  • Metabolism : Fluorinated compounds often undergo metabolic transformations via cytochrome P450 enzymes. The specific pathways for this compound need further elucidation.
  • Excretion : The elimination routes will depend on the metabolic products formed and their solubility.

Q & A

Q. What are the key structural features of 2-(Benzyloxy)-1-fluoro-4-(trifluoromethoxy)benzene, and how can they be confirmed spectroscopically?

The compound contains three substituents on the benzene ring: a benzyloxy group at position 2, fluorine at position 1, and a trifluoromethoxy group at position 4. Confirmation of the structure requires a combination of spectroscopic techniques:

  • 1H NMR : Aromatic protons adjacent to electron-withdrawing groups (e.g., fluorine or trifluoromethoxy) show downfield shifts. For example, in a related compound (1-fluoro-4-(trifluoromethoxy)benzene), protons ortho to fluorine resonate at δ ~7.2 ppm .
  • 19F NMR : The fluorine atom directly bonded to the aromatic ring typically resonates at δ −57 to −58 ppm, while the trifluoromethoxy group appears as a singlet at δ −57.76 ppm .
  • 13C NMR : The trifluoromethoxy carbon is observed at ~122 ppm due to strong electron-withdrawing effects .

Q. What are common synthetic routes for preparing this compound?

Synthesis typically involves sequential functionalization of the benzene ring:

  • Step 1 : Introduce the trifluoromethoxy group via nucleophilic aromatic substitution (SNAr) using a trifluoromethoxide source (e.g., AgOCF3) on a halogenated precursor .
  • Step 2 : Install the benzyloxy group at position 2 using a benzyl-protected hydroxylamine or via Ullmann coupling with a benzyl alcohol derivative .
  • Step 3 : Fluorination at position 1 can be achieved using electrophilic fluorinating agents (e.g., Selectfluor) under controlled conditions to avoid over-substitution .

Advanced Research Questions

Q. How can conflicting spectroscopic data during characterization be resolved?

Discrepancies in NMR or mass spectrometry data may arise from impurities, stereochemical effects, or solvent interactions. Mitigation strategies include:

  • Multi-dimensional NMR : Use HSQC or HMBC to correlate ambiguous signals with specific carbons .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., exact mass for C14H10F4O2: 296.0587 g/mol) .
  • Comparative analysis : Cross-reference with structurally similar compounds, such as 1-fluoro-4-(trifluoromethoxy)benzene, where 1H NMR data is well-documented .

Q. What are the challenges in optimizing reaction conditions for regioselective benzyloxy group introduction at the ortho position?

The steric bulk of the benzyloxy group and electronic effects of adjacent substituents (e.g., fluorine) can hinder ortho substitution. Strategies to improve regioselectivity:

  • Directed ortho-metalation : Use a directing group (e.g., -OMe or -NH2) to guide benzylation, followed by deprotection .
  • Microwave-assisted synthesis : Enhance reaction kinetics to favor ortho substitution under high-temperature, short-duration conditions .
  • Computational modeling : Predict substituent effects on reaction pathways using DFT calculations to identify optimal catalysts (e.g., Pd or Cu-based systems) .

Q. How can byproduct formation during synthesis be minimized?

Common byproducts include di-substituted isomers or dehalogenated intermediates. Control measures:

  • Temperature modulation : Lower reaction temperatures (e.g., 0–5°C) reduce radical-mediated side reactions during fluorination .
  • Purification techniques : Use preparative HPLC with a C18 column (gradient: 0–100% ACN/water) to isolate the target compound from impurities .
  • Reagent stoichiometry : Limit excess fluorinating agents (e.g., ≤1.2 eq. Selectfluor) to prevent over-fluorination .

Methodological Considerations

Q. What safety protocols are essential when handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats due to the compound’s potential irritancy .
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., benzyl bromide or HF) .
  • Waste disposal : Segregate halogenated waste in designated containers for incineration by certified facilities .

Q. How should solubility and stability issues be addressed during experimental design?

  • Solubility screening : Test solvents like DCM, THF, or DMSO (common for fluorinated aromatics) .
  • Storage conditions : Store at −20°C under inert gas (N2 or Ar) to prevent hydrolysis of the trifluoromethoxy group .
  • Stability assays : Monitor decomposition via TLC or HPLC over 24–72 hours under varying pH and temperature conditions .

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